![molecular formula C19H18N2O3 B2372021 2-氨基-3-(4-甲基苯甲酰)吲哚并[1,2-b]吡啶-1-羧酸乙酯 CAS No. 63014-82-4](/img/structure/B2372021.png)

2-氨基-3-(4-甲基苯甲酰)吲哚并[1,2-b]吡啶-1-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

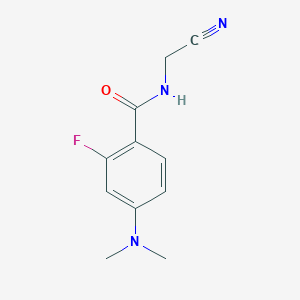

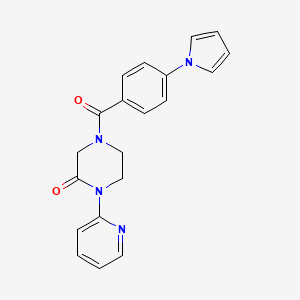

Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate is a derivative of indolizine, a nitrogen-containing heterocycle . It has been studied for its potential biological activities . Notably, it has shown promising anti-tubercular activity against the H37Rv and multidrug-resistant Mycobacterium tuberculosis strains .

Synthesis Analysis

The synthesis of indolizines, including Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate, has been achieved through various methods. One approach involves the use of 4-aminopyridine and different phenacyl bromides in acetone, followed by reacting with electron-deficient acetylenes in the presence of a potassium carbonate base with anhydrous DMF solvent .Molecular Structure Analysis

Indolizine is one of the five isomers of indole and serves as a precursor for widespread indolizidine alkaloids . The indolizine skeleton has a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis

The synthesis of indolizines has been achieved through various chemical reactions. Classical methodologies such as Scholtz or Chichibabin reactions have been used, but new strategies have also been developed in recent years . These include transition metal-catalyzed reactions and approaches based on oxidative coupling .科学研究应用

新型化合物的合成

研究工作已转向合成新型吲哚并[1,2-b]吡啶衍生物,例如 2-氨基-3-(4-甲基苯甲酰)吲哚并[1,2-b]吡啶-1-羧酸乙酯,展示了其作为有机合成前体的多功能性。例如,3-(苯甲酰氨基)-1H-吲哚-2-羧酸乙酯的合成和转化涉及通过与多聚磷酸加热制备各种衍生物,在与水合肼或氢氧化钠水溶液反应后生成脱苯甲酰肼和其他化合物 (Cucek & Verček,2008)。

抗氧化和抗菌特性

一项研究描述了新型 7-氨基-3-苯甲酰吲哚并[1,2-b]吡啶-1-羧酸乙酯衍生物的高效合成,展示了它们使用 DPPH 清除方法的体外抗氧化特性。在这些化合物中,特定的衍生物表现出显着的抗氧化效力,以及有效的抗菌活性,突出了它们在药物化学中的潜力 (Uppar 等人,2020)。

光致发光和光学性质

6-氨基-8-氰基苯并[1,2-b]吲哚并[1,2-b]吡啶(一类相关的光致发光材料)中不寻常的蓝移酸响应光致发光行为已被探索。这些化合物表现出可逆的 pH 依赖性光学性质,在质子化时荧光发射发生明显的蓝移,在传感和材料科学中呈现出应用 (Outlaw 等人,2016)。

抗癌活性

基于 2-氨基-4,5,6,7-四氢苯并[b]噻吩-3-羧酸乙酯发现新的凋亡诱导剂用于乳腺癌,展示了该化合物在合成具有潜在治疗应用的新型药物中的用途。这些化合物已在体外评估了其对癌细胞系的细胞毒性,其中一些显示出显着的抗增殖潜力 (Gad 等人,2020)。

未来方向

Given its promising anti-tubercular activity, Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate warrants further development. It may represent a novel promising class of InhA inhibitors and multi-targeting agents to combat drug-sensitive and drug-resistant Mycobacterium tuberculosis strains .

属性

IUPAC Name |

ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-3-24-19(23)15-14-6-4-5-11-21(14)17(16(15)20)18(22)13-9-7-12(2)8-10-13/h4-11H,3,20H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVSLRYDKZUXQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C(=C1N)C(=O)C3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide](/img/structure/B2371939.png)

![(3S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid](/img/structure/B2371943.png)

![methyl 1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-piperidinecarboxylate](/img/structure/B2371945.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2371949.png)

![cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2371950.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2371952.png)

![3-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2371958.png)

![4-((4-chlorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2371961.png)